molecular formula C17H18S B586256 4-Pentyldibenzothiophene CAS No. 147792-34-5

4-Pentyldibenzothiophene

Cat. No. B586256
CAS RN: 147792-34-5
M. Wt: 254.391
InChI Key: FIHJPTBZXKXFJK-UHFFFAOYSA-N
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Description

4-Pentyldibenzothiophene is a chemical compound with the molecular formula C17H18S . It is a derivative of dibenzothiophene, which consists of two benzene rings fused to a central thiophene ring .


Molecular Structure Analysis

The molecular structure of 4-Pentyldibenzothiophene consists of a thiophene ring fused with two benzene rings, with a pentyl group attached . The exact structure can be visualized using molecular modeling software .

Scientific Research Applications

  • Adsorption and Desulfurization : 4-Pentyldibenzothiophene derivatives, such as 4,6-dimethyldibenzothiophene (4,6-DMDBT), are studied for their adsorption properties. One study found that the capacity for 4,6-DMDBT removal increases with an increase in the volume of pores similar in size to 4,6-DMDBT molecules, highlighting its potential in desulfurization processes (Triantafyllidis & Deliyanni, 2014).

  • Molecular Tracers in Oil Reservoirs : Alkyldibenzothiophenes, a group including 4-Pentyldibenzothiophene, are used as molecular tracers to characterize organic maturity and oil migration. This application is particularly useful in oil field exploration and analysis (Wang et al., 2004).

  • Catalysis and Hydrodesulfurization : Several studies have focused on the role of 4-Pentyldibenzothiophene derivatives in hydrodesulfurization, a key process in fuel purification. For instance, research on the hydrodesulfurization of alkyldibenzothiophenes, including 4,6-dimethyldibenzothiophene, over various catalysts has provided insights into the kinetics and mechanisms involved in these reactions (Meille et al., 1997; Macaud et al., 2000).

  • Liquid Phase Adsorption : 4-Pentyldibenzothiophene derivatives' utility in liquid phase adsorption, particularly in the removal of organosulfur compounds from fuels, has been demonstrated. Research suggests that the size and shape of the pores in microporous coordination polymers are crucial for adsorption capacity (Cychosz, Wong-Foy, & Matzger, 2008).

  • Liquid Crystalline Mixtures : The study of compounds like 4-pentylphenyl-4′-pentoxythiobenzoate, closely related to 4-Pentyldibenzothiophene, has contributed to understanding the phase behavior and thermal properties of novel liquid crystalline mixtures (Chruściel, Wojciechowska, Ossowska-Chruściel, Rudzki, & Zalewski, 2007).

properties

IUPAC Name

4-pentyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18S/c1-2-3-4-8-13-9-7-11-15-14-10-5-6-12-16(14)18-17(13)15/h5-7,9-12H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJPTBZXKXFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703427
Record name 4-Pentyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentyldibenzothiophene

CAS RN

147792-34-5
Record name 4-Pentyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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